molecular formula C10H14O2 B12850768 2-(3-Methoxy-2-methylphenyl)ethanol

2-(3-Methoxy-2-methylphenyl)ethanol

Cat. No.: B12850768
M. Wt: 166.22 g/mol
InChI Key: VSBPLNBMZUYAGP-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2-methylphenyl)ethanol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylethanol, characterized by the presence of a methoxy group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-methoxy-2-methylbenzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the Grignard reaction, where 3-methoxy-2-methylbenzyl chloride reacts with magnesium in the presence of an ether solvent, followed by the addition of ethylene oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of the corresponding aldehyde or ketone, followed by purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-2-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxy-2-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Similar structure but with the methoxy group in the para position.

    2-(3-Methoxyphenyl)ethanol: Lacks the methyl group on the benzene ring.

    2-(3-Methylphenyl)ethanol: Lacks the methoxy group on the benzene ring.

Uniqueness

2-(3-Methoxy-2-methylphenyl)ethanol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(3-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H14O2/c1-8-9(6-7-11)4-3-5-10(8)12-2/h3-5,11H,6-7H2,1-2H3

InChI Key

VSBPLNBMZUYAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)CCO

Origin of Product

United States

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